5-(2,3-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid
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Overview
Description
5-(2,3-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a dichlorophenylcarbamoyl moiety, which contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichloroaniline with 3-fluorobenzeneboronic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-(2,3-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the dichlorophenylcarbamoyl and fluorine substituents.
3-Fluorobenzeneboronic Acid: Contains the fluorine atom and boronic acid group but lacks the dichlorophenylcarbamoyl moiety.
2,3-Dichlorophenylboronic Acid: Contains the dichlorophenyl group and boronic acid but lacks the fluorine atom
Uniqueness
The presence of both the dichlorophenylcarbamoyl and fluorine substituents enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H9BCl2FNO3 |
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Molecular Weight |
327.9 g/mol |
IUPAC Name |
[3-[(2,3-dichlorophenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H9BCl2FNO3/c15-10-2-1-3-11(12(10)16)18-13(19)7-4-8(14(20)21)6-9(17)5-7/h1-6,20-21H,(H,18,19) |
InChI Key |
DEEWNQYDQBIFSS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C(=CC=C2)Cl)Cl)(O)O |
Origin of Product |
United States |
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